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Compound of Interest

Compound Name: 6-Bromo-2,3,4-trifluoroaniline

Cat. No.: B055962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
6-Bromo-2,3,4-trifluoroaniline is a polyhalogenated aromatic compound with significant

potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals.[1]

Its utility stems from the specific arrangement of bromine and fluorine atoms, which allows for

selective chemical modifications. A thorough understanding of its spectroscopic properties is

paramount for its unambiguous identification, purity assessment, and the characterization of its

derivatives. This technical guide provides a detailed overview of the expected spectroscopic

data for 6-Bromo-2,3,4-trifluoroaniline (CAS No. 122375-82-0), including Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While specific

experimental data for this compound is not readily available in public databases, this guide

outlines the theoretically predicted spectral characteristics based on its structure and data from

analogous compounds. Detailed experimental protocols for acquiring such data are also

provided.

Chemical Structure and Properties
IUPAC Name: 6-Bromo-2,3,4-trifluoroaniline

CAS Number: 122375-82-0[1]

Molecular Formula: C₆H₃BrF₃N
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Molecular Weight: 225.99 g/mol [1]

Structure: 

Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for 6-Bromo-
2,3,4-trifluoroaniline. These predictions are based on established principles of spectroscopy

and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data

Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H-5 6.8 - 7.2
ddd (doublet of

doublet of doublets)

J(H-F) and J(H-H)

interactions

-NH₂ 3.5 - 4.5 br s (broad singlet) N/A

Table 2: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)

C-1 135 - 145 (d, J(C-F))

C-2 140 - 150 (ddd, J(C-F))

C-3 138 - 148 (ddd, J(C-F))

C-4 145 - 155 (ddd, J(C-F))

C-5 110 - 120 (d, J(C-F))

C-6 100 - 110 (d, J(C-F))
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Table 3: Predicted ¹⁹F NMR Data

Fluorine
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

F-2 -130 to -145 dd J(F-F), J(F-H)

F-3 -150 to -165 t J(F-F)

F-4 -140 to -155 dd J(F-F), J(F-H)

Table 4: Predicted Infrared (IR) Spectroscopy Data

Vibrational Mode
Expected Wavenumber
(cm⁻¹)

Intensity

N-H Stretch 3300 - 3500 Medium-Strong

Aromatic C-H Stretch 3000 - 3100 Medium

Aromatic C=C Stretch 1400 - 1650 Medium-Strong

C-N Stretch 1250 - 1360 Medium

C-F Stretch 1000 - 1400 Strong

C-Br Stretch 500 - 690 Medium

Table 5: Predicted Mass Spectrometry (MS) Data

Ion Predicted m/z Ratio Comments

[M]⁺ 224.9401 / 226.9381

Molecular ion peak showing

isotopic pattern for Bromine

(⁷⁹Br/⁸¹Br)

[M-H]⁺ 223.9323 / 225.9303 Loss of a hydrogen atom

[M-NH₂]⁺ 208.9345 / 210.9325 Loss of the amino group

[M-Br]⁺ 146.0234 Loss of the bromine atom
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Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a

recommended proton frequency of at least 400 MHz.

Sample Preparation: Approximately 5-10 mg of 6-Bromo-2,3,4-trifluoroaniline is dissolved

in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Tetramethylsilane

(TMS) is typically used as an internal standard (0 ppm).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: A wide spectral window is necessary due to the large chemical shift

dispersion of fluorine; a range of +50 to -250 ppm is a reasonable starting point.[2]
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Reference: An external reference such as CFCl₃ (0 ppm) is commonly used.

Number of Scans: 64-256.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Method: Attenuated Total Reflectance (ATR) is a common and convenient method that

requires minimal sample preparation.

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal

(e.g., diamond or zinc selenide).

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean ATR crystal is recorded prior to the

sample measurement and automatically subtracted.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight

(TOF) or Orbitrap instrument, is essential for accurate mass determination and molecular

formula confirmation.[1]

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

Electrospray Ionization (ESI) may also be used.

Sample Introduction: The sample can be introduced via direct infusion or through a gas

chromatograph (GC-MS) for separation from any impurities.

Acquisition:
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Mass Range: A scan range of m/z 50-500 is typically sufficient.

Resolution: A resolving power of at least 10,000 is recommended for HRMS.

Data Analysis: The resulting spectrum is analyzed for the molecular ion peak and

characteristic fragmentation patterns. The isotopic distribution pattern for bromine (¹⁹Br

and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for all bromine-containing

fragments.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 6-Bromo-2,3,4-trifluoroaniline.

Caption: Spectroscopic analysis workflow.

Conclusion
The spectroscopic characterization of 6-Bromo-2,3,4-trifluoroaniline is crucial for its

application in synthetic chemistry. This guide provides a comprehensive overview of the

expected NMR, IR, and MS data, along with detailed protocols for their acquisition. While

experimental data is not widely available, the predictive information herein serves as a valuable

resource for researchers working with this compound, enabling its identification and facilitating

the characterization of novel molecules derived from it. The synergistic use of these

spectroscopic techniques, as outlined in the workflow, is essential for the unambiguous

confirmation of its chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromo-2,3,4-trifluoroaniline:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b055962#spectroscopic-data-of-6-bromo-2-3-4-
trifluoroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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